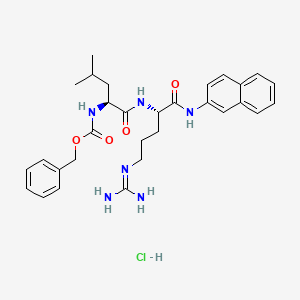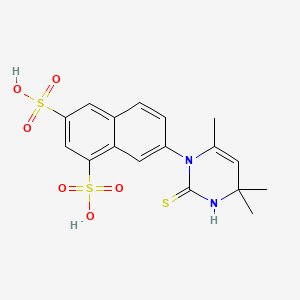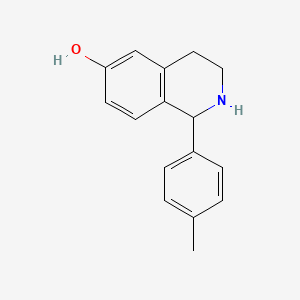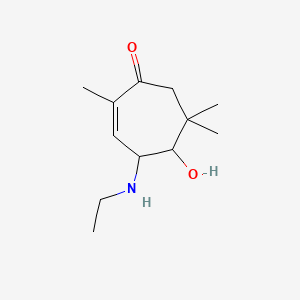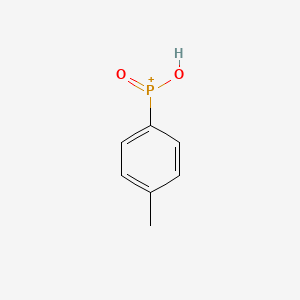
Phosphinic acid, (4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, (4-methylphenyl)-, can be synthesized through several methods. One common approach involves the reaction of hypophosphorous acid with 4-methylphenyl halides under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of phosphinic acid, (4-methylphenyl)-, often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, (4-methylphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can participate in substitution reactions where the phosphinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphinic acid, (4-methylphenyl)-, has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphinic acid, (4-methylphenyl)-, involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is mediated through the formation of hydrogen bonds and other non-covalent interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
Phosphinic acid, (4-methylphenyl)-, can be compared with other similar compounds such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphine oxides: These are more oxidized forms and have different chemical properties.
Phosphonates: These compounds are esters of phosphonic acids and have distinct applications and reactivity.
The uniqueness of phosphinic acid, (4-methylphenyl)-, lies in its specific reactivity and the presence of the 4-methylphenyl group, which imparts unique chemical and physical properties.
Properties
CAS No. |
20783-50-0 |
|---|---|
Molecular Formula |
C7H8O2P+ |
Molecular Weight |
155.11 g/mol |
IUPAC Name |
hydroxy-(4-methylphenyl)-oxophosphanium |
InChI |
InChI=1S/C7H7O2P/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3/p+1 |
InChI Key |
GJIOIVWDFCGUEQ-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


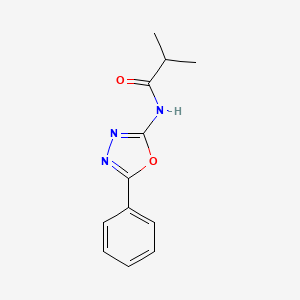
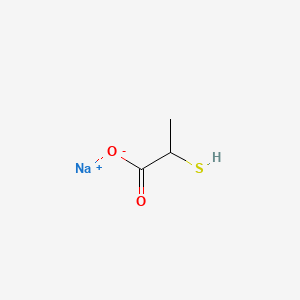
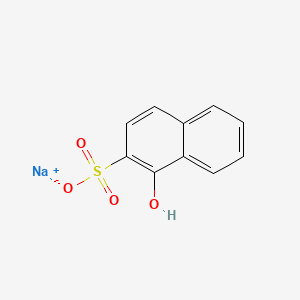

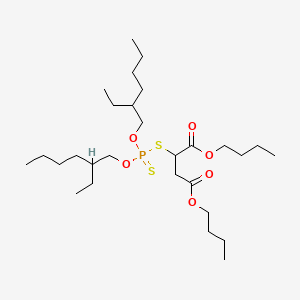
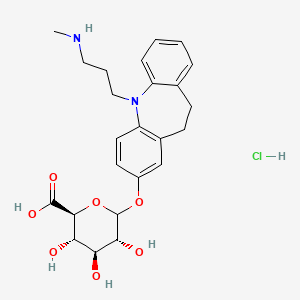
![1-[5-Acetyl-2-hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)phenyl]-3-methylbutan-1-one](/img/structure/B13810628.png)
